(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine
Description
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Properties
IUPAC Name |
(6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-4-9-3-10-6-15-11(5-14(10)13-9)8-1-2-16-7-8/h1-3,7,11H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQXOGDNOMUFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)CN)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine is a member of the pyrazolo-oxazine class of heterocyclic compounds. Its unique structure, which includes a thiophene moiety and a fused pyrazolo-oxazine framework, suggests potential biological activities that warrant detailed exploration.
Structural Characteristics
The compound features a complex fused ring system that enhances its electronic properties and potential reactivity. The presence of the thiophene ring is particularly notable as it may influence the compound's interaction with biological targets due to its electron-rich nature.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives in this class have shown effective inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds suggest strong potential for therapeutic applications in treating infections .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 20 | 8 |
Antioxidant Activity
In addition to antimicrobial properties, This compound has been associated with antioxidant activities. Studies using DPPH and hydroxyl radical scavenging assays demonstrate its ability to neutralize free radicals effectively. This property is crucial as oxidative stress is implicated in various diseases .
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
The exact mechanisms by which This compound exerts its biological effects are still under investigation. Computational studies including molecular docking simulations have been employed to predict binding affinities with various biological targets. These studies support experimental findings and suggest potential pathways through which the compound may exert its effects .
Case Studies
Recent studies have further elucidated the biological activity of related pyrazolo derivatives. For example:
-
Anticancer Activity : Some pyrazolo derivatives have demonstrated significant anticancer properties against various cell lines. For instance, compounds with similar structures have shown IC50 values comparable to established chemotherapeutics like doxorubicin .
Compound Cell Line IC50 (µM) Pyrazolo derivative A MCF-7 22.54 Pyrazolo derivative B A549 5.08 - In Vivo Studies : In vivo experiments have indicated that certain derivatives can inhibit tumor growth in animal models, showcasing their potential as therapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the pyrazolo[5,1-c][1,4]oxazine scaffold exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine showed efficacy against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the PI3K/Akt signaling pathway. A notable case study involved the treatment of breast cancer cells, where the compound exhibited a dose-dependent decrease in cell viability.
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of compounds related to this compound. In models of neurodegenerative diseases such as Alzheimer's and Parkinson's, these compounds have shown potential in reducing oxidative stress and inflammation in neuronal cells. The modulation of neuroinflammatory pathways suggests a promising avenue for developing treatments for neurodegenerative disorders.
Organic Electronics
The unique electronic properties of this compound make it an attractive candidate for organic electronic applications. Research has explored its use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The compound's ability to facilitate charge transport and its photostability are key factors contributing to its performance in these devices.
Polymer Composites
In materials science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that composites containing this compound exhibit improved tensile strength and resistance to thermal degradation compared to conventional polymers.
Pesticidal Activity
The compound's derivatives have been evaluated for their pesticidal properties against various agricultural pests. Field trials demonstrated effective control of aphids and whiteflies when applied as a foliar spray. The mode of action is thought to involve disruption of pest nervous systems or interference with metabolic processes.
Plant Growth Regulation
Research into plant growth regulation has revealed that this compound can stimulate root development and enhance nutrient uptake in crops. This property may lead to increased crop yields under suboptimal growth conditions.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
